molecular formula C11H12N2O2 B5669300 N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide

Cat. No. B5669300
M. Wt: 204.22 g/mol
InChI Key: MMIVFNNQGSQCIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide and related derivatives often involves complex chemical reactions, including acetylation, esterification, and nucleophilic substitution. For example, one study describes the synthesis of related compounds through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to achieve high yields (Zhong-cheng & Wan-yin, 2002). Another route includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives to prepare novel derivatives with evaluated antioxidant activity (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling provide insights into the compound's structure. A study on the oxidation product of a related compound revealed important structural information through X-ray analysis and molecular modeling (Baranova et al., 2012).

Chemical Reactions and Properties

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including nucleophilic substitution and oxidation, which significantly impact its chemical properties. For instance, the synthesis of Nb-Methyl-4,5,6-tribromo-3-indoleacetamide from its cyclic tautomer demonstrates the compound's reactivity and the potential for creating structurally diverse derivatives (Hino et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide, are influenced by its molecular structure. These properties are essential for its handling and application in various scientific research areas.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity, and basicity, play a crucial role in its applications and synthesis routes. For example, the compound's reactivity with hydroxylamine and its antioxidant activity highlight its potential as a precursor for developing new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(2-hydroxy-5-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-3-4-9-8(5-6)10(11(15)13-9)12-7(2)14/h3-5,13,15H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVFNNQGSQCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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